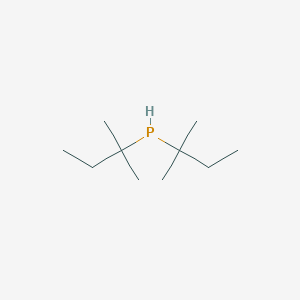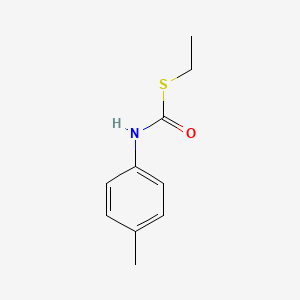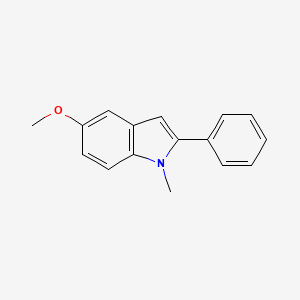
Bis(2-methylbutan-2-yl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methylbutan-2-yl)phosphane is a tertiary phosphine compound characterized by the presence of two 2-methylbutan-2-yl groups attached to a phosphorus atom. This compound is part of the broader class of organophosphorus compounds, which are widely studied for their diverse applications in chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylbutan-2-yl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the reaction of chlorophosphine with 2-methylbutylmagnesium bromide under anhydrous conditions can yield this compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
On an industrial scale, the production of tertiary phosphines like this compound involves similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-methylbutan-2-yl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Coordination: The compound can form coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or oxygen can be used for oxidation reactions.
Nucleophiles: Organolithium or Grignard reagents are common nucleophiles for substitution reactions.
Transition Metals: Palladium, platinum, and nickel are often used in coordination reactions.
Major Products Formed
Phosphine Oxides: Formed through oxidation.
Substituted Phosphines: Resulting from nucleophilic substitution.
Metal Complexes: Formed through coordination with transition metals.
Aplicaciones Científicas De Investigación
Bis(2-methylbutan-2-yl)phosphane has several applications in scientific research:
Catalysis: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules, particularly in the formation of carbon-phosphorus bonds.
Material Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which bis(2-methylbutan-2-yl)phosphane exerts its effects is primarily through its ability to donate electron density to metal centers in coordination complexes. This electron donation stabilizes the metal center and facilitates various catalytic processes. The phosphorus atom in the compound acts as a nucleophile, participating in reactions that form new bonds with electrophilic species .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups attached to the phosphorus atom.
Tris(2-methylbutyl)phosphine: Similar in structure but with three 2-methylbutyl groups instead of two.
Di-tert-butylphosphine: Contains two tert-butyl groups attached to the phosphorus atom.
Uniqueness
Bis(2-methylbutan-2-yl)phosphane is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic applications. The presence of the 2-methylbutan-2-yl groups provides a balance between steric hindrance and electron donation, optimizing its performance as a ligand in transition metal complexes .
Propiedades
| 117790-01-9 | |
Fórmula molecular |
C10H23P |
Peso molecular |
174.26 g/mol |
Nombre IUPAC |
bis(2-methylbutan-2-yl)phosphane |
InChI |
InChI=1S/C10H23P/c1-7-9(3,4)11-10(5,6)8-2/h11H,7-8H2,1-6H3 |
Clave InChI |
RSTLULSDHPYQIS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)PC(C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302425.png)


